molecular formula C8H5ClN4O3 B8132258 2-amino-5-chloro-6-nitro-1H-quinazolin-4-one

2-amino-5-chloro-6-nitro-1H-quinazolin-4-one

Cat. No.: B8132258
M. Wt: 240.60 g/mol
InChI Key: SSHAMVIZNDWXKO-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. The process typically involves the formation of host-guest complexes where the compound is included in the non-polar cavity of cyclodextrins . The reaction conditions often require precise control of temperature, pH, and solvent to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

The compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

The compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

2-amino-5-chloro-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHAMVIZNDWXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=NC2=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC(=NC2=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.